molecular formula C11H9ClF3NO4S B3036467 2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid CAS No. 344267-62-5

2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid

Cat. No.: B3036467
CAS No.: 344267-62-5
M. Wt: 343.71 g/mol
InChI Key: OWIOYABQRAHVQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid is a complex organic compound characterized by the presence of a sulfinyl group, a trifluoromethyl group, and a chloro-substituted aniline moiety

Scientific Research Applications

2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Safety and Hazards

This compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Oral, Acute Tox. 4 Inhalation, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid typically involves multiple steps, starting with the preparation of 4-chloro-2-(trifluoromethyl)aniline. This intermediate can be synthesized through the nucleophilic substitution of 4-chloro-2,3,5,6-tetrafluoropyridine

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group results in the formation of a sulfone derivative, while reduction of the carbonyl group yields the corresponding alcohol.

Mechanism of Action

The mechanism of action of 2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the sulfinyl and acetic acid functionalities.

    2-Chloro-4-(trifluoromethyl)aniline: Similar structure but different positioning of the functional groups.

Properties

IUPAC Name

2-[2-[4-chloro-2-(trifluoromethyl)anilino]-2-oxoethyl]sulfinylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO4S/c12-6-1-2-8(7(3-6)11(13,14)15)16-9(17)4-21(20)5-10(18)19/h1-3H,4-5H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIOYABQRAHVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CS(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid
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2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid
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2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid
Reactant of Route 4
2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid
Reactant of Route 5
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2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid
Reactant of Route 6
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2-((2-(4-Chloro-2-(trifluoromethyl)anilino)-2-oxoethyl)sulfinyl)acetic acid

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